molecular formula C21H26N4O6S B2771535 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 868220-58-0

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2771535
CAS No.: 868220-58-0
M. Wt: 462.52
InChI Key: IFLVUSXBINXJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-28-14-9-13(10-15(29-2)17(14)30-3)16(18-19(26)25-21(32-18)22-11-23-25)24-7-5-12(6-8-24)20(27)31-4/h9-12,16,26H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLVUSXBINXJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazol-5-yl core This core can be synthesized through cyclization reactions involving appropriate precursors such as thiazoles and triazoles

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole and triazole rings exhibit potent anticancer properties. Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of pathways such as NF-kB and ER stress pathways. These pathways are crucial for cell survival and proliferation.
  • Case Studies : In vitro studies have shown IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively.
Cancer Cell Line IC50 Value (μM)
Colon Carcinoma6.2
Breast Cancer43.4

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest moderate to high efficacy against several bacterial strains.

  • Target Bacteria : Research indicates effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound:

  • Mechanism : It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
  • Research Findings : Animal models have shown improvements in cognitive functions when treated with the compound following neurotoxic injuries.

Protein Folding Inhibition

The compound influences the endoplasmic reticulum stress pathway, which is vital for protein folding and quality control within cells. This inhibition can lead to apoptosis in cells under stress conditions.

NF-kB Pathway Modulation

By affecting the NF-kB inflammatory pathway, this compound can potentially reduce inflammation and modulate immune responses.

Material Science Applications

This compound has potential applications in the development of novel materials:

  • Polymer Chemistry : Its unique chemical structure allows it to act as a building block in the synthesis of functional polymers with enhanced properties.

Toxicological Evaluation

Toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses:

  • Acute Toxicity Studies : Animal models show minimal adverse effects when administered within recommended dosages.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 1-[(S)-(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methylphenyl)methyl]-4-piperidinecarboxylate

  • Methyl 1-[(R)-(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(2-thienyl)methyl]-4-piperidinecarboxylate

Uniqueness: This compound stands out due to its specific structural features, such as the presence of the trimethoxyphenyl group and the hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl moiety. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

Biological Activity

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound with significant potential in pharmacology due to its intricate structure and biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring attached to a hydroxythiazole-triazole moiety and a trimethoxyphenyl group. Its molecular formula is C20H24N4O4SC_{20}H_{24}N_4O_4S with a molecular weight of approximately 416.5 g/mol. The presence of multiple functional groups suggests diverse chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization for yield and purity. The synthetic pathway may include the formation of intermediates through reactions involving thiazole and triazole derivatives, followed by coupling reactions to introduce the piperidine and phenyl moieties.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole are known for their effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The presence of the thiazole and triazole rings may enhance antioxidant activity. Studies on related compounds have demonstrated their ability to scavenge free radicals .
  • Antitumor Activity : Some derivatives have exhibited cytotoxic effects on cancer cell lines. The structural components of the compound may interact with cellular pathways involved in tumor growth .

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylateC20H24N4O4SContains thiophene; studied for receptor interactionsAntimicrobial
Methyl 1-(4-chlorophenyl)(6-hydroxy-thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidineC19H22N4O3SChlorophenyl substituent; evaluated for anti-inflammatory effectsAntitumor
Methyl piperidine-4-carboxylateC11H15NSimpler structure; used as a reactant in various synthesesLimited biological activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar triazole derivatives against clinical isolates. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Testing : In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of related compounds. Results showed that modifications in the phenyl group significantly influenced cell viability and apoptosis pathways .
  • Antioxidant Activity Assessment : Research on antioxidant capacity demonstrated that compounds featuring thiazole and triazole rings effectively reduced oxidative stress markers in cellular models .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, including cyclization of thiazolo-triazole rings, coupling with substituted phenyl groups, and esterification of the piperidine-carboxylate moiety. Critical steps include:

  • Triazole formation : Using hydrazine derivatives under reflux conditions with catalysts like acetic acid .
  • Coupling reactions : Employing coupling agents (e.g., DCC or EDC) to link the thiazolo-triazole core to the trimethoxyphenyl group .
  • Esterification : Methanol or ethanol under acidic conditions to introduce the methyl/ethyl carboxylate group .
    Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography improves yield (>60%) and purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl groups at δ 10–12 ppm, methoxy signals at δ 3.7–3.9 ppm) and confirms stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~450–500 for similar derivatives) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Antimicrobial screening : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer assays : MTT/PrestoBlue viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the triazole-thiazole pharmacophore .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

  • Core modifications : Substitute the 3,4,5-trimethoxyphenyl group with halogenated or nitro groups to alter electron density and target affinity .
  • Piperidine ring adjustments : Introduce bulky substituents (e.g., tert-butyl) to modulate lipophilicity and blood-brain barrier penetration .
  • In vitro validation : Compare IC₅₀ values across derivatives in dose-response assays (e.g., 0.1–100 µM) .

Q. How should researchers address contradictory data in biological activity reports (e.g., antimicrobial vs. anticancer effects)?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Mechanistic studies : Use transcriptomics/proteomics to identify primary targets (e.g., tubulin inhibition vs. DNA intercalation) .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability effects .

Q. What computational methods are effective for predicting target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to 14-α-demethylase (antifungal target) or PI3K (anticancer target) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME to optimize logP (target 2–3) and rule out hepatotoxicity .

Q. How can researchers resolve challenges in crystallizing this compound for X-ray analysis?

  • Co-crystallization : Use protein targets (e.g., carbonic anhydrase) to stabilize flexible regions .
  • Cryo-techniques : Flash-cooling in liquid N₂ with PEG-based cryoprotectants .
  • Alternatives : Employ microED for nanocrystals or DFT calculations to predict crystal packing .

Q. What strategies mitigate stability issues during in vitro and in vivo studies?

  • pH stability : Test degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) via HPLC .
  • Light sensitivity : Store solutions in amber vials; confirm photostability under ICH Q1B guidelines .
  • Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance aqueous solubility .

Data Analysis & Experimental Design

Q. How should dose-response data be analyzed to account for non-linear effects?

  • Four-parameter logistic model : Fit data using GraphPad Prism to calculate Hill slope and EC₅₀ .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. What statistical methods validate reproducibility in biological assays?

  • ANOVA : Compare triplicate/triplicate technical replicates across independent experiments (p<0.05) .
  • Power analysis : Use G*Power to determine sample size (n≥3) for 80% power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.